molecular formula C5H9N B147620 1,2,3,6-Tetrahydropyridine CAS No. 694-05-3

1,2,3,6-Tetrahydropyridine

Cat. No.: B147620
CAS No.: 694-05-3
M. Wt: 83.13 g/mol
InChI Key: FTAHXMZRJCZXDL-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine is a heterocyclic organic compound with the molecular formula C5H9N. It is one of the isomers of tetrahydropyridine, characterized by the presence of a double bond between the first and second carbon atoms and a saturated ring structure.

Mechanism of Action

Target of Action

1,2,3,6-Tetrahydropyridine (THP) is a heterocyclic compound that has been found to possess biologically active properties . The primary targets of THP are the dopaminergic neurons in the central nervous system . These neurons play a crucial role in regulating motor function and behavior.

Mode of Action

THP interacts with its targets by being metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This interaction results in changes in the function of the dopaminergic neurons, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The action of THP affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated kinase (ERK) pathway . The activation of this pathway is associated with various cellular processes, including cell proliferation, differentiation, and survival. In the context of THP action, the ERK pathway is involved in the neuroprotective role of orexin B, a neuropeptide that has been shown to protect dopaminergic neurons from THP-induced neurotoxicity .

Pharmacokinetics

The pharmacokinetics of THP involves its absorption, distribution, metabolism, and excretion (ADME). THP is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress

Result of Action

The action of THP results in molecular and cellular effects, particularly on dopaminergic neurons. The metabolism of THP to MPP+ can lead to oxidative stress, which can cause damage to these neurons . This can result in motor deficits, as seen in models of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of THP can be influenced by various environmental factors. For instance, the presence of other compounds, such as tiagabine, a piperidine derivative, can enhance the GABAergic transmission and attenuate the microglial activation caused by THP . Furthermore, the physiological environment, such as the state of the immune system, can also influence the action of THP .

Biochemical Analysis

Biochemical Properties

1,2,3,6-Tetrahydropyridine interacts with various enzymes and proteins. For instance, it is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The nature of these interactions involves enzymatic processes that convert this compound into different forms, influencing its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been found to cause Parkinson’s disease in human through its metabolite MPP+ by inhibiting complex I of mitochondrial respiratory chain in dopaminergic neurons . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism into the toxic cation MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells . MPP+ interferes with complex I of the electron transport chain, leading to cell death and causing the buildup of free radicals, toxic molecules that contribute further to cell destruction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute this compound administration . This included information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute this compound administration .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase B (MAO-B) of glial cells . The metabolism of this compound into MPP+ can cause changes in metabolic flux or metabolite levels .

Preparation Methods

1,2,3,6-Tetrahydropyridine can be synthesized through several methods:

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine undergoes various chemical reactions:

Common reagents used in these reactions include borohydride reagents for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include pyridine derivatives and piperidine .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridine can be compared with other tetrahydropyridine isomers:

The uniqueness of this compound lies in its specific double bond position and its significant biological activity, particularly its neurotoxic properties and applications in medicinal chemistry .

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine
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InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
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InChI Key

FTAHXMZRJCZXDL-UHFFFAOYSA-N
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Canonical SMILES

C1CNCC=C1
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Molecular Formula

C5H9N
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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DSSTOX Substance ID

DTXSID0075289
Record name Pyridine, 1,2,3,6-tetrahydro-
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Molecular Weight

83.13 g/mol
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Physical Description

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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Flash Point

43 °C
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CAS No.

694-05-3
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)?

A1: MPTP itself is not the direct neurotoxin. It acts as a pro-toxin that is metabolized by monoamine oxidase B (MAO-B) into the active metabolite 1-methyl-4-phenylpyridinium ion (MPP+). [, , , , , ] MPP+ then selectively targets dopaminergic neurons in the substantia nigra pars compacta, a brain region crucial for motor control. [, , , , , , ]

Q2: How does MPP+ exert its neurotoxic effect on dopaminergic neurons?

A2: MPP+ is transported into dopaminergic neurons via the dopamine transporter (DAT). [, , ] Once inside the neuron, MPP+ inhibits mitochondrial complex I, disrupting cellular energy production and ultimately leading to oxidative stress and cell death. [, , , ]

Q3: Does MPTP affect other neuronal populations besides dopaminergic neurons?

A3: While MPTP primarily targets dopaminergic neurons, studies show it can also affect noradrenergic neurons in the locus coeruleus and adjoining areas. [] One study found that 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine, a metabotropic glutamate receptor 5 antagonist, reduced both dopaminergic and noradrenergic neuronal loss in MPTP-treated monkeys. []

Q4: What are the downstream consequences of MPTP-induced neurotoxicity?

A4: MPTP administration leads to Parkinson’s disease-like symptoms in animal models, including motor deficits such as akinesia, rigidity, and tremor. [, , , , , , ] These symptoms are attributed to the loss of dopaminergic neurons and subsequent dopamine depletion in the striatum, a brain region involved in motor control. [, , , , , , ]

Q5: What is the molecular formula and weight of MPTP?

A5: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has the molecular formula C12H15N and a molecular weight of 173.26 g/mol.

Q6: Is there spectroscopic data available for MPTP and its derivatives?

A6: Yes, research articles utilize various spectroscopic techniques to characterize these compounds. For instance, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy helped elucidate the structure of tetrahydropyridine derivatives synthesized from 3,5-lutidine 1-oxide and mercaptans in acetic anhydride. []

Q7: How do structural modifications of MPTP affect its neurotoxicity?

A7: Research indicates that structural changes significantly impact MPTP’s neurotoxic potential. For instance, substituting the phenyl ring with a benzyl group at the C-4 position of the tetrahydropyridine ring dramatically reduces neurotoxicity. [, , , ]

Q8: Does altering the N-substituent in the tetrahydropyridine ring influence activity?

A8: Yes, studies show that replacing the N-methyl group with an N-cyclopropyl group converts some MPTP analogs from substrates of MAO-B to inhibitors. [] This highlights the importance of the N-substituent for interaction with MAO-B.

Q9: Are there any MPTP analogs that exhibit anti-inflammatory activity?

A9: Yes, several studies have investigated N-(substituted phenylcarbonylamino)-1,2,3,6-tetrahydropyridine derivatives for their anti-inflammatory properties. Researchers found that incorporating specific aromatic substituents at particular positions on the phenyl ring significantly influenced their anti-inflammatory activity in the carrageenan-induced paw edema assay. [, , ]

Q10: How is MPTP metabolized in vivo?

A11: MPTP is metabolized primarily in the liver and brain. [, ] The key metabolic pathways include N-oxidation by flavin-containing monooxygenases (FMOs) and N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, , , ]

Q11: What is the role of CYP2D6 in MPTP metabolism?

A12: CYP2D6 plays a dual role in MPTP metabolism. It contributes to both detoxification by converting MPTP to the inactive metabolite PTP, and activation by catalyzing the formation of the toxic metabolites MPDP+ and MPP+. [, ]

Q12: What animal models are used to study MPTP-induced neurotoxicity?

A13: Mice and nonhuman primates, such as common marmosets and squirrel monkeys, are commonly used to model MPTP-induced Parkinsonism. [, , , , , , , , , , , , , , ] These models exhibit many of the hallmark features of Parkinson's disease observed in humans.

Q13: What behavioral tests are employed to assess motor deficits in MPTP-treated animals?

A14: Researchers use various behavioral tests to evaluate motor impairments, including locomotor activity, rotorod performance, grip strength, narrow beam walk, climbing time, suspension time, and swim time tests. [, , , , , , ]

Q14: What are some potential therapeutic strategies being investigated to combat MPTP-induced neurotoxicity?

A15: Research is exploring various neuroprotective approaches, including the use of MAO-B inhibitors (like deprenyl), dopamine receptor agonists, antioxidants, anti-inflammatory agents, neurotrophic factors (like BDNF), and exercise. [, , , , , , , , , , , , ]

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